Diethyl(phenylethynyl)alumane
Description
Properties
CAS No. |
5075-59-2 |
|---|---|
Molecular Formula |
C12H15Al |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
diethyl(2-phenylethynyl)alumane |
InChI |
InChI=1S/C8H5.2C2H5.Al/c1-2-8-6-4-3-5-7-8;2*1-2;/h3-7H;2*1H2,2H3; |
InChI Key |
ZRZJHDBFXFMFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al](CC)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Structure and Bonding Characterization of Diethyl Phenylethynyl Alumane and Alkynylaluminum Complexes
Molecular and Supramolecular Architecture of Alkynylaluminum Dimers in Solution and Solid State
Organoaluminum compounds, including diethyl(phenylethynyl)alumane, typically exist as dimers, both in the solid state and in non-coordinating solvents. This dimerization is a result of the electron-deficient nature of the aluminum center, which seeks to achieve a more stable, tetracoordinate geometry.
In the case of this compound, the dimeric structure, denoted as [Et₂AlC≡CPh]₂, is formed through the bridging of the phenylethynyl ligands between two aluminum atoms. This results in a four-membered Al-C-Al-C ring. The bridging occurs via the α-carbon of the alkynyl group, leading to a structure where each aluminum atom is bonded to two terminal ethyl groups and two bridging phenylethynyl groups. This arrangement satisfies the coordination preference of aluminum and stabilizes the molecule.
Spectroscopic Elucidation of Alkynylaluminum Compounds
Spectroscopic techniques are pivotal in characterizing the structure and bonding of alkynylaluminum compounds, providing insights into their geometry and electronic environment both in solution and in the solid state.
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The ¹H and ¹³C NMR spectra provide characteristic signals for the ethyl and phenylethynyl groups, while ²⁷Al NMR offers direct information about the coordination environment of the aluminum nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex multiplet for the methylene (B1212753) protons (Al-CH₂) and a triplet for the methyl protons (-CH₃) of the ethyl groups. The chemical shifts of the phenyl protons would appear in the aromatic region, typically between 7.0 and 7.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides more detailed structural information. The carbons of the ethyl group would resonate in the aliphatic region. The ipso-carbon of the phenyl ring attached to the alkynyl group would appear at a distinct chemical shift. The acetylenic carbons (C≡C) are particularly diagnostic, with their chemical shifts being sensitive to the electronic environment.
²⁷Al NMR Spectroscopy: Aluminum-27 is a quadrupolar nucleus, which often results in broad NMR signals. huji.ac.il For a tetracoordinate aluminum center in a dimeric structure like [Et₂AlC≡CPh]₂, a characteristic chemical shift is expected. The chemical shift for four-coordinate aluminum in organoaluminum compounds typically falls within a broad range, but for species with Al-C bonds, it is generally observed in the region of +150 to +200 ppm relative to [Al(H₂O)₆]³⁺. researchgate.netresearchgate.net The line width of the ²⁷Al signal can provide qualitative information about the symmetry of the aluminum environment.
Interactive Data Table: Estimated NMR Data for this compound
| Nucleus | Functional Group | Estimated Chemical Shift (ppm) | Multiplicity |
| ¹H | -CH₂- (Ethyl) | 0.5 - 1.0 | Quartet |
| ¹H | -CH₃ (Ethyl) | 1.0 - 1.5 | Triplet |
| ¹H | Phenyl | 7.0 - 7.6 | Multiplet |
| ¹³C | -CH₂- (Ethyl) | 5 - 10 | |
| ¹³C | -CH₃ (Ethyl) | 10 - 15 | |
| ¹³C | C≡C | 90 - 110 | |
| ¹³C | Phenyl | 125 - 140 | |
| ²⁷Al | Al (Tetracoordinate) | 150 - 180 | Broad |
Note: These are estimated values based on data for related organoaluminum and phenylethynyl compounds. Actual values may vary.
Vibrational spectroscopy provides valuable information about the functional groups and bonding within this compound. The most characteristic vibration is the C≡C stretching mode of the phenylethynyl ligand.
In a free phenylacetylene (B144264) molecule, the C≡C stretching vibration appears around 2110 cm⁻¹. Upon coordination to the aluminum center and formation of the bridged dimer, this stretching frequency is expected to shift to a lower wavenumber, typically in the range of 2000-2100 cm⁻¹. This red shift is indicative of the weakening of the C≡C bond due to the donation of π-electron density from the alkyne to the aluminum center. The IR and Raman spectra would also exhibit characteristic bands for the C-H stretching and bending vibrations of the ethyl and phenyl groups.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| ν(C≡C) | Alkynyl | 2000 - 2100 | Medium-Weak in IR, Strong in Raman |
| ν(C-H) | Phenyl | 3000 - 3100 | Medium |
| ν(C-H) | Ethyl | 2850 - 2980 | Strong |
| δ(C-H) | Phenyl | 690 - 900 | Strong |
| δ(C-H) | Ethyl | 1375 - 1465 | Medium |
Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of molecules. Although a specific crystal structure of this compound is not publicly available, the structures of other alkynylaluminum dimers have been reported. These studies consistently show the formation of a planar or near-planar Al₂C₂ core with the alkynyl groups bridging the two aluminum atoms. The Al-C bond lengths in the bridge are typically shorter than the Al-C bonds to the terminal alkyl groups, reflecting the stronger interaction. The geometry around the aluminum atoms is distorted tetrahedral.
Interactive Data Table: Expected X-ray Crystallographic Parameters for [Et₂AlC≡CPh]₂ Dimer
| Parameter | Expected Value |
| Al-C (bridging) bond length | 1.95 - 2.05 Å |
| Al-C (terminal ethyl) bond length | 1.98 - 2.08 Å |
| C≡C bond length | 1.21 - 1.24 Å |
| Al-C-Al bond angle | ~75-80° |
| C-Al-C bond angle (in ring) | ~100-105° |
| Coordination geometry at Al | Distorted Tetrahedral |
Note: These are expected values based on crystallographic data of similar alkynylaluminum dimers.
Theoretical and Computational Investigations of Structure and Bonding
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the structure, bonding, and electronic properties of molecules that may be difficult to study experimentally or to complement experimental findings.
DFT calculations can be employed to optimize the geometry of the this compound dimer and to analyze its electronic structure. Such calculations would likely confirm the dimeric structure with bridging phenylethynyl ligands as the most stable conformation. nih.gov
Analysis of the molecular orbitals would reveal the nature of the bonding within the Al₂C₂ core, highlighting the donation of electron density from the π-system of the alkyne to the vacant p-orbitals of the aluminum atoms. This would be consistent with the observed lowering of the C≡C stretching frequency in the IR spectrum. DFT can also be used to calculate theoretical NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the structural assignment. Furthermore, calculations of the charge distribution would show the polar nature of the Al-C bonds, with a significant partial positive charge on the aluminum atoms and a partial negative charge on the carbon atoms.
Molecular Orbital Analysis and Advanced Wave-Function Correlated Methods
A comprehensive understanding of the electronic structure of this compound can be achieved through molecular orbital (MO) analysis and advanced wave-function correlated methods. While specific, in-depth computational studies exclusively on this compound are not widely available in public literature, the general principles of bonding in organoaluminum compounds provide a strong framework for its characterization.
The bonding in this compound is primarily covalent, but with a significant ionic character due to the difference in electronegativity between carbon and aluminum. The aluminum atom in its three-coordinate state possesses a vacant p-orbital, rendering the molecule electron-deficient and a strong Lewis acid.
A qualitative molecular orbital diagram for a simplified model like ethynylaluminum dihydride (H₂Al-C≡CH) would show the formation of a σ-bond between the aluminum sp² hybrid orbital and a carbon sp hybrid orbital of the ethynyl (B1212043) group. The π-system of the phenylethynyl ligand interacts with the aluminum center. This interaction involves the donation of electron density from the filled π-orbitals of the alkyne to the empty p-orbital of the aluminum, a process central to the Dewar-Chatt-Duncanson model often used to describe metal-alkyne interactions. This π-donation stabilizes the complex and influences its geometry and reactivity.
Advanced computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are essential for accurately predicting the geometric and electronic properties of such molecules. These methods account for electron correlation effects, which are crucial for describing the subtle details of the C-Al bond and the delocalized π-system. For analogous organoaluminum species, computational studies have been instrumental in analyzing their structure, stability, and the nature of their metal-ligand bonding. researchgate.net
Table 1: Representative Theoretical Methods for Organometallic Compound Analysis
| Method | Acronym | Description |
| Density Functional Theory | DFT | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. |
| Møller-Plesset Perturbation Theory | MP2 | A post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. |
| Coupled Cluster | CC | A highly accurate quantum chemistry method for describing many-electron systems. |
| Natural Bond Orbital Analysis | NBO | A method for studying hybridization, covalency, and delocalization of electron density in molecules. faccts.de |
Analysis of Lewis Acidity and Carbon-Aluminum Bond Polarity
The Lewis acidity of this compound is a defining characteristic. The electron-deficient aluminum center readily accepts electron density from Lewis bases. This property is fundamental to its role in catalysis and as a reagent in organic synthesis. The interaction with Lewis bases leads to the formation of four-coordinate aluminum adducts, which are generally more stable and less reactive than the parent three-coordinate compound. The strength of the Lewis acidity can be modulated by the substituents on the aluminum atom and the nature of the alkynyl group.
The carbon-aluminum bond is significantly polarized, with the carbon atom bearing a partial negative charge (δ-) and the aluminum atom a partial positive charge (δ+). wikipedia.org This polarity dictates the nucleophilic character of the phenylethynyl group's α-carbon atom. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify this bond polarity and analyze the charge distribution within the molecule. faccts.de NBO analysis partitions the molecular wavefunction into localized orbitals, providing a clear picture of the bonding in terms of lone pairs, and bonding and anti-bonding orbitals. For organoaluminum compounds, NBO analysis typically reveals a high degree of p-character in the carbon-centered orbital of the C-Al bond, consistent with its nucleophilic reactivity.
The reactivity of organoaluminum compounds with electrophiles is a direct consequence of this bond polarity. wikipedia.org For instance, reactions with proton sources lead to the cleavage of the C-Al bond and the formation of the corresponding hydrocarbon, in this case, phenylacetylene.
The interplay between the Lewis acidity of the aluminum center and the nucleophilicity of the phenylethynyl group makes this compound a versatile tool in organic synthesis, particularly in reactions involving the transfer of the phenylethynyl group to electrophilic substrates.
Advanced Research Themes and Future Directions for Diethyl Phenylethynyl Alumane
Stereocontrol and Stereoretention in Alkynylaluminum-Mediated Processes
The ability to control the three-dimensional arrangement of atoms is a cornerstone of modern chemical synthesis. In the context of reactions involving Diethyl(phenylethynyl)alumane, the principles of stereocontrol and stereoretention are of paramount importance, particularly in processes like carboalumination. Carboalumination involves the addition of a carbon-aluminum bond across a carbon-carbon multiple bond. wikipedia.org The stereochemical outcome of these reactions is critical as it dictates the spatial arrangement of the resulting molecule. pharmaguideline.com
When a bond to a chiral carbon is broken and a new one is formed, the stereochemistry can either be retained, inverted, or racemized (a 50:50 mixture of both enantiomers). libretexts.org In many reactions involving organoaluminum reagents, especially those catalyzed by transition metals like zirconium, a high degree of stereoretention is observed. For instance, in the zirconium-catalyzed carboalumination of alkynes, the process often proceeds via a syn-addition, where the alkyl group and the aluminum moiety add to the same face of the alkyne. This is followed by a stereoretentive transmetalation, ensuring that the stereochemistry established in the addition step is preserved in the final product. wikipedia.org
The key to achieving high levels of stereocontrol, particularly enantioselectivity, often lies in the use of chiral catalysts. For example, NHC-Cu (N-Heterocyclic Carbene-Copper) complexes have been successfully employed in the enantioselective allylic substitution reactions with alkynylaluminum reagents. nih.gov These catalytic systems can direct the incoming nucleophile (the alkynyl group from the alumane) to a specific face of the substrate, leading to the preferential formation of one enantiomer over the other. libretexts.org While research may not have extensively focused on this compound specifically, the principles established with other alkynylaluminum compounds, such as (i-Bu)₂(alkynyl)aluminum reagents, demonstrate the potential for high stereocontrol. nih.gov The reaction of an alkynylaluminum with an asymmetric carbonyl compound, for instance, creates a new stereocenter, and the stereochemical outcome depends on which face of the trigonal planar carbonyl group is attacked. libretexts.org
Table 1: Factors Influencing Stereochemical Outcome in Alkynylaluminum Reactions
| Factor | Description | Potential Impact on Stereochemistry |
| Catalyst | Use of chiral transition metal complexes (e.g., Zr, Cu) or chiral ligands. | Can induce high enantioselectivity, leading to optically active products. wikipedia.orgnih.gov |
| Reaction Mechanism | Whether the reaction proceeds in a single concerted step or via intermediates. | Single-step, ordered reactions often lead to inversion or retention, while multi-step reactions with achiral intermediates can lead to racemization. libretexts.org |
| Substrate Geometry | Steric hindrance and electronic properties of the starting material. | Can favor attack from one side, leading to a mixture of diastereomers if a new chiral center is formed in a molecule that is already chiral. libretexts.org |
| Reaction Conditions | Solvent, temperature, and additives. | Can influence the stability of intermediates and transition states, thereby affecting the stereochemical pathway. |
Substrate Scope and Functional Group Tolerance in Organoaluminum Chemistry
The utility of any chemical reagent is defined by its reactivity profile, including the range of substrates it can react with and the functional groups it can tolerate. Organoaluminum compounds, including this compound, are powerful reagents in organic synthesis. sigmaaldrich.com The aluminum-carbon bond is highly polarized, rendering the carbon atom nucleophilic and basic. wikipedia.org
This inherent reactivity allows this compound to participate in a variety of transformations. Like other triorganoaluminum compounds, it is expected to react with acidic protons, such as those in alcohols and amines, to form aluminum alkoxides or amides, respectively, while releasing phenylacetylene (B144264). wikipedia.org It can also react with carbon dioxide in a manner reminiscent of Grignard reagents to form carboxylates. wikipedia.org
A significant area of application for alkynylaluminum reagents is in the cleavage of epoxides. For instance, substituted alkynylaluminum reagents have been used for the regioselective opening of 3,4-epoxy alcohols. nih.gov The regioselectivity of this reaction—whether the attack occurs at the internal or external carbon of the epoxide—can be influenced by the specific structure of the alumane reagent. nih.gov
The functional group tolerance of organoaluminum reagents can be a limitation due to their high reactivity. However, in modern synthetic chemistry, this is often overcome by using catalytic methods. For example, NHC-Cu-catalyzed enantioselective additions of alkynylaluminums proceed efficiently in the presence of functional groups like carboxylic esters and silyl (B83357) ethers, with little to no side reactions such as the reduction of the ester group. nih.gov This catalytic approach broadens the applicability of these powerful reagents to more complex and functionalized molecules.
Table 2: General Reactivity and Functional Group Compatibility of Alkynylalumanes
| Reacts With | Tolerated Functional Groups (often under catalytic conditions) | Incompatible Functional Groups (in stoichiometric reactions) |
| Epoxides nih.gov | Esters nih.gov | Acids (Alcohols, Amines, Thiols) wikipedia.org |
| Aldehydes & Ketones | Silyl Ethers nih.gov | Water numberanalytics.com |
| Carbon Dioxide wikipedia.org | Alkenyl groups nih.gov | Unprotected Carbonyls |
| Alkynes & Alkenes (Carboalumination) wikipedia.orgwikipedia.org | Heterocycles nih.gov | |
| Allylic Phosphates/Halides (Substitution) nih.gov |
Principles of Atom Economy and Green Chemistry in Alkynylaluminum Synthesis
Green chemistry aims to design chemical processes that minimize waste and environmental impact. primescholars.com A key metric in this philosophy is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org
The synthesis of this compound itself can be analyzed through this lens. A common laboratory preparation would involve the reaction of a diethylaluminum halide, such as diethylaluminum chloride, with a phenylacetylide source like lithium phenylacetylide or by direct reaction with phenylacetylene.
Synthesis Example: Reaction of Diethylaluminum Chloride with Phenylacetylene Et₂AlCl + PhC≡CH → Et₂Al(C≡CPh) + HCl
In this reaction, while the desired product is formed, a stoichiometric byproduct, hydrogen chloride (HCl), is also generated. To calculate the percent atom economy, we use the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
Let's analyze the atom economy for this synthesis:
Diethylaluminum Chloride (Et₂AlCl): MW ≈ 120.57 g/mol
Phenylacetylene (PhC≡CH): MW ≈ 102.13 g/mol
This compound (Et₂Al(C≡CPh)): MW ≈ 186.24 g/mol
Sum of reactant molecular weights = 120.57 + 102.13 = 222.7 g/mol
% Atom Economy = (186.24 / 222.7) x 100 ≈ 83.6%
While an 83.6% atom economy is respectable, it highlights that a portion of the reactant mass is converted into waste. Green chemistry principles would encourage exploring alternative synthetic routes that might improve this, such as addition reactions which, by their nature, have 100% atom economy. rsc.org For instance, developing a direct, catalytic addition of an Al-H bond across one alkyne followed by the addition of an Al-Et bond across another could theoretically improve atom efficiency, though such routes are often challenging. Other green chemistry principles applicable here include using safer solvents, reducing energy consumption, and opting for catalytic over stoichiometric reagents whenever possible. researchgate.net
Interdisciplinary Applications and Emerging Research Frontiers
The unique reactivity of organoaluminum compounds positions them at the crossroads of several scientific disciplines. While specific applications for this compound are not as widely documented as for simpler alkylaluminums, its properties suggest significant potential in emerging research areas.
Polymer Chemistry: Organoaluminum compounds are famous for their role as co-catalysts in Ziegler-Natta polymerization, a cornerstone of the industrial production of polyolefins like polyethylene (B3416737) and polypropylene. wikipedia.orgnumberanalytics.com The phenylethynyl group in this compound could be leveraged to create specialized polymers. For example, it could act as an initiator or chain transfer agent in polymerization reactions, potentially incorporating the rigid, aromatic phenylethynyl moiety into the polymer backbone or as a terminal group. This could be a route to novel polymers with tailored thermal, optical, or electronic properties.
Materials Science: The incorporation of the phenylethynyl group, a well-known building block in materials chemistry, opens doors to new materials. numberanalytics.com this compound could serve as a precursor for the synthesis of aluminum-containing materials, such as ceramics or nanoparticles, through controlled hydrolysis or oxidation. numberanalytics.com The organic fragment could act as a template or structure-directing agent during material formation. Furthermore, its use in catalysis could lead to the synthesis of complex organic molecules that are themselves monomers for advanced materials, such as conjugated polymers for electronics or porous frameworks for gas storage.
Organic Synthesis and Catalysis: The future of this compound in organic synthesis lies in the development of new catalytic transformations. Research into its reactivity in multicomponent reactions, where several simple molecules are combined in a single step to form a complex product, could be a fruitful avenue. researchgate.net Exploring its potential in asymmetric catalysis to generate chiral building blocks for the pharmaceutical industry is another key frontier. numberanalytics.com As our understanding of organometallic reaction mechanisms deepens, acs.org we can expect the rational design of new catalysts that harness the specific reactivity of the alkynylaluminum bond for novel and efficient chemical transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing Diethyl(phenylethynyl)alumane, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via alkynylalumination reactions using diethyl aluminum chloride (Et₂AlCl) under inert atmospheres (e.g., argon). A typical procedure involves slow addition of Et₂AlCl (1.05 M in hexane) to a solution of phenylethynyl precursors in hexane at 25°C, followed by stirring for 3 hours. Post-reaction quenching with 2N HCl, extraction with diethyl ether, and purification via silica gel chromatography (hexane:ethyl acetate = 40:1) yields the product with ~80% efficiency. Purity is verified using NMR and GC-MS, referencing standards like deuterated solvents or certified reference materials .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Due to its pyrophoric nature and reactivity with water, strict inert-atmosphere techniques (glovebox/Schlenk line) are mandatory. Use flame-resistant labware and avoid contact with moisture. Personal protective equipment (PPE) such as nitrile gloves, lab coats, and face shields is essential. Emergency protocols include immediate flushing with water for skin/eye exposure and CO₂/dry chemical extinguishers for fires .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁷Al) identifies structural features and coordination states. Mass spectrometry (MS) confirms molecular weight (e.g., C₄H₁₀AlCl at 120.56 g/mol). Elemental analysis and X-ray crystallography provide empirical formula validation and solid-state structure elucidation. Cross-reference with environmental analysis standards (e.g., deuterated analogs) ensures accuracy .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the phenylethynyl group influence the reactivity of this compound?
- Methodological Answer : Systematic variation of substituents (e.g., electron-withdrawing/-donating groups) on the phenyl ring can be studied via kinetic experiments and Density Functional Theory (DFT) simulations. Compare reaction rates in hydroalumination or polymerization initiation using substituent-specific analogs. Monitor intermediates via in-situ IR spectroscopy or stopped-flow techniques .
Q. What computational approaches validate the mechanistic pathways of this compound in catalytic cycles?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model transition states and activation energies for Al–C bond formation/cleavage. Compare computed NMR chemical shifts with experimental data to validate intermediates. Molecular dynamics simulations assess solvent effects (e.g., hexane vs. THF) on reaction trajectories .
Q. How can discrepancies in reported catalytic efficiencies of this compound be resolved?
- Methodological Answer : Replicate experiments under controlled conditions (temperature, solvent purity, catalyst loading). Use statistical tools (e.g., ANOVA, error propagation analysis) to assess variability. Cross-validate with alternative techniques like X-ray Absorption Spectroscopy (XAS) to probe Al coordination environments. Publish raw datasets to enable meta-analyses .
Q. What strategies mitigate decomposition pathways of this compound during long-term storage?
- Methodological Answer : Store under argon at –20°C in flame-sealed ampoules. Add stabilizers like triethylamine or chelating ligands (e.g., bipyridine) to inhibit Al-centered degradation. Monitor stability via periodic NMR and TGA (thermogravimetric analysis) to detect decomposition products .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting data on the compound’s thermal stability?
- Methodological Answer : Conduct Differential Scanning Calorimetry (DSC) under standardized heating rates (e.g., 10°C/min) to measure decomposition onset temperatures. Compare results across labs using inter-laboratory calibration protocols. Investigate impurities via ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to rule out metal contaminants affecting stability .
Q. What statistical methods are recommended for validating reproducibility in synthetic yields?
- Methodological Answer : Perform triplicate syntheses with independent batches of precursors. Apply Student’s t-test or Grubbs’ test to identify outliers. Report confidence intervals (95% CI) and relative standard deviations (RSD) in publications. Use Design of Experiments (DoE) software to optimize reaction parameters .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | MS | 120.56 g/mol | |
| Reaction Yield | Chromatography | 80–85% | |
| Decomposition Temperature | DSC | 120–130°C (onset) | |
| ²⁷Al NMR Shift | NMR (CDCl₃) | δ 120–130 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
